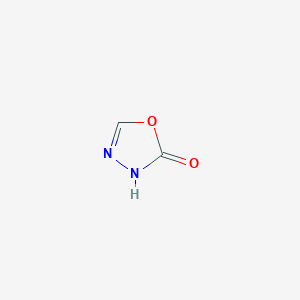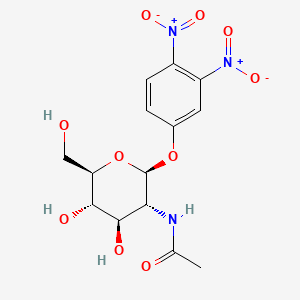![molecular formula C16H20FN3O3S B1258400 N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1258400.png)
N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Pnu-100480 involves multiple steps, starting with the preparation of the oxazolidinone core. The synthetic route typically includes the following steps:
Formation of the oxazolidinone ring: This is achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the thiomorpholine moiety: This step involves the substitution of the morpholine oxygen with a sulfur atom, which can be accomplished using thiolating agents.
Final modifications: The compound is further modified to introduce the fluoroaryl group and other functional groups necessary for its activity
Industrial production methods for Pnu-100480 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Análisis De Reacciones Químicas
Pnu-100480 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiomorpholine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pnu-100480 has several scientific research applications, particularly in the field of infectious diseases:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of oxazolidinone antibiotics.
Biology: The compound is used to investigate the mechanisms of bacterial protein synthesis inhibition and resistance.
Medicine: Pnu-100480 is being researched for its potential to treat extensively drug-resistant tuberculosis, offering a new option for patients with limited treatment choices
Mecanismo De Acción
Pnu-100480 exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets of Pnu-100480 include the 50S ribosomal subunit, which is essential for protein synthesis in bacteria .
Comparación Con Compuestos Similares
Pnu-100480 is similar to other oxazolidinone antibiotics, such as linezolid and tedizolid. it has unique features that set it apart:
These differences highlight the potential of Pnu-100480 as a more effective treatment option for drug-resistant tuberculosis compared to its counterparts.
Propiedades
Fórmula molecular |
C16H20FN3O3S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) |
Clave InChI |
FNDDDNOJWPQCBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |
Sinónimos |
N-((3-(3-fluoro-4-(4-thiomorpholinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide U 100480 U-100480 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)









